molecular formula C23H28N6O B6531584 3-phenyl-1-{4-[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one CAS No. 1020502-50-4

3-phenyl-1-{4-[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one

Cat. No.: B6531584
CAS No.: 1020502-50-4
M. Wt: 404.5 g/mol
InChI Key: JOMRTFCCQMGJMM-UHFFFAOYSA-N
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Description

3-phenyl-1-{4-[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one is a complex organic compound featuring a pyrazole ring, a piperazine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-1-{4-[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable β-diketone to form the pyrazole ring

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The phenyl group can be oxidized to form phenolic derivatives.

  • Reduction: : The pyrazole ring can be reduced to form pyrazolines.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Phenolic derivatives, quinones.

  • Reduction: : Pyrazolines, hydrazines.

  • Substitution: : Amides, ethers.

Scientific Research Applications

  • Medicine: : It may serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases such as malaria and leishmaniasis.

  • Biology: : It can be used as a tool in biological research to study enzyme inhibition and receptor binding.

  • Chemistry: : It can be utilized as a building block in organic synthesis for the creation of more complex molecules.

  • Industry: : It may find use in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of both a pyrazole and a piperazine ring. Similar compounds include other pyrazole derivatives and piperazine-containing molecules, which may have different biological activities and applications.

List of Similar Compounds

  • Pyrazole derivatives: : 3-methyl-1-phenyl-5-pyrazolone, 4,4'- (arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

  • Piperazine derivatives: : 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

Properties

IUPAC Name

3-phenyl-1-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O/c1-17-18(2)26-29(19(17)3)22-11-10-21(24-25-22)27-13-15-28(16-14-27)23(30)12-9-20-7-5-4-6-8-20/h4-8,10-11H,9,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMRTFCCQMGJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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